2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole
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Overview
Description
Synthesis Analysis
The synthesis of 2,2-disubstituted 2,5-dihydro-4-methyloxazoles, which are closely related to 2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole, has been achieved from 2-aminopropanol in a three-step process. This method involves the conversion of 3-oxazolines into various α-sulfinyl ketimines, which can then be stereoselectively reduced to produce 3-hydroxy-2-aminopropyl sulfoxide . Another study presents the synthesis of 2-substituted-5-[isopropylthiazole] derivatives, which, although not directly 2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole, share a similar isopropyl group and heterocyclic structure. These compounds were characterized using IR, ^1H NMR, ^13C NMR, and mass spectral analysis . Additionally, a new approach to synthesize 2-aryl-4-halomethyl-5-methyl-1,3-oxazoles has been reported, which involves the direct halogenation of 2-aryl-4,5-dimethyl-1,3-oxazoles using N-bromosuccinimide or N-chlorosuccinimide in acetonitrile, yielding 4-halomethyl isomers with high regioselectivity .
Molecular Structure Analysis
The molecular structure of the synthesized oxazole derivatives is confirmed through various spectroscopic techniques. In the case of the 2,2-disubstituted 2,5-dihydro-4-methyloxazoles, the structure was likely elucidated through standard spectroscopic methods, although the specific techniques are not detailed in the abstract . For the 2-substituted-5-[isopropylthiazole] derivatives, IR, ^1H NMR, ^13C NMR, and mass spectral analysis were employed to characterize the compounds, ensuring the correct molecular structure was obtained . The regioselectivity observed in the synthesis of 2-aryl-4-halomethyl-5-methyl-1,3-oxazoles suggests a clear understanding of the molecular structure, which is crucial for the high regioselectivity achieved in the halogenation process .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these oxazole derivatives are multi-step and involve the use of various reagents and conditions. The conversion of 3-oxazolines to α-sulfinyl ketimines and their subsequent reduction is an example of a chemical transformation that requires precise control over reaction conditions for stereoselectivity . The synthesis of 2-substituted-5-[isopropylthiazole] derivatives involves a series of reactions that lead to the formation of triazole and oxadiazole rings, which are evaluated for their biological activity . The direct halogenation method for producing 2-aryl-4-halomethyl-5-methyl-1,3-oxazoles demonstrates a chemical reaction that is highly regioselective, which is a significant consideration in the synthesis of such compounds .
Physical and Chemical Properties Analysis
While the abstracts provided do not give detailed information on the physical and chemical properties of 2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole, they do provide insights into the properties of closely related compounds. The antimicrobial and antitubercular activities of the synthesized 2-substituted-5-[isopropylthiazole] derivatives indicate that these compounds have significant biological properties, which could be related to their physical and chemical characteristics . The high regioselectivity achieved in the synthesis of 2-aryl-4-halomethyl-5-methyl-1,3-oxazoles suggests that the physical properties of the starting materials and the reaction conditions play a crucial role in the outcome of the chemical reactions .
properties
IUPAC Name |
4,4-dimethyl-2-propan-2-yl-5H-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6(2)7-9-8(3,4)5-10-7/h6H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZIWAHRZFZLPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(CO1)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302449 |
Source
|
Record name | 4,4-Dimethyl-2-(propan-2-yl)-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |
CAS RN |
34575-25-2 |
Source
|
Record name | 34575-25-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151008 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4-Dimethyl-2-(propan-2-yl)-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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